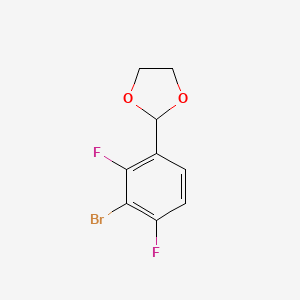

2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-2,4-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-7-6(11)2-1-5(8(7)12)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBPNSQKENLZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=C(C=C2)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 3 Bromo 2,4 Difluorophenyl 1,3 Dioxolane

Chemo- and Regioselective Formation of the 1,3-Dioxolane (B20135) Moiety

The formation of the 1,3-dioxolane ring is a crucial step that involves the protection of a carbonyl group, in this case, the aldehyde functionality of a substituted benzaldehyde (B42025). This reaction must be carried out with high chemoselectivity, meaning the reagent should react specifically with the aldehyde group without affecting other functional groups on the aromatic ring.

Utilization of Acid-Catalyzed Acetalization/Ketalization Reactions

The most common and well-established method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde with ethylene (B1197577) glycol. This reversible reaction, known as acetalization, typically employs a catalytic amount of a Brønsted or Lewis acid. To drive the equilibrium towards the product, water, which is formed as a byproduct, is continuously removed from the reaction mixture, often using a Dean-Stark apparatus.

A variety of acid catalysts can be employed for this transformation. Common homogeneous catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). The choice of catalyst can influence the reaction rate and yield. For instance, the synthesis of the analogous compound, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642), was successfully achieved by heating a mixture of 3-bromo-4-fluorobenzaldehyde (B1265969) and ethylene glycol with a catalytic amount of p-toluenesulfonic acid in toluene (B28343), with azeotropic removal of water.

Table 1: Typical Reaction Conditions for Acid-Catalyzed Acetalization

| Parameter | Condition |

| Aldehyde | 3-Bromo-2,4-difluorobenzaldehyde (B1378423) |

| Diol | Ethylene Glycol (1.1 - 2.0 equivalents) |

| Catalyst | p-Toluenesulfonic acid (0.01 - 0.1 equivalents) |

| Solvent | Toluene or Hexane |

| Temperature | Reflux |

| Water Removal | Dean-Stark apparatus or molecular sieves |

Exploration of Novel Catalytic Systems for Dioxolane Formation

In addition to traditional homogeneous catalysts, recent research has focused on the development of heterogeneous and more environmentally friendly catalytic systems for dioxolane formation. These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and milder reaction conditions.

Examples of such catalytic systems include:

Solid Acid Catalysts: Zeolites, montmorillonite (B579905) clays, and ion-exchange resins have been shown to be effective catalysts for acetalization. Their porous structures can also aid in water removal.

Lewis Acids: Metal triflates, such as scandium(III) triflate or bismuth(III) triflate, are powerful Lewis acids that can catalyze acetalization under mild conditions.

Photocatalysis: Some studies have explored the use of photocatalysts, such as Eosin Y, to promote acetalization under visible light irradiation, offering a greener alternative to traditional heating.

The selection of a specific catalytic system would depend on factors such as the scale of the reaction, cost-effectiveness, and the desired level of environmental compatibility.

Installation of the Bromine Atom and Difluorophenyl Moiety

The synthesis of the target compound can be approached in two main ways regarding the introduction of the substituents: either by starting with a pre-functionalized benzaldehyde or by performing electrophilic substitution on a difluorophenyl-1,3-dioxolane intermediate.

Electrophilic Aromatic Bromination Strategies

One potential synthetic route involves the bromination of 2-(2,4-difluorophenyl)-1,3-dioxolane. The regiochemical outcome of this electrophilic aromatic substitution is directed by the existing substituents on the phenyl ring: the two fluorine atoms and the 1,3-dioxolane group.

Fluorine atoms: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. In the case of 2,4-difluorophenyl, the fluorine at position 2 directs to position 3 (ortho) and 5 (para), and the fluorine at position 4 directs to position 3 (ortho) and 5 (ortho).

1,3-Dioxolane group: The 1,3-dioxolane group, being an ether-like substituent, is an activating group and an ortho, para-director. It donates electron density to the ring via resonance, stabilizing the intermediate carbocation formed during electrophilic attack at the ortho and para positions.

Considering the combined directing effects, the position ortho to the dioxolane group and meta to the two fluorine atoms (position 3) is a likely site for bromination. The activating effect of the dioxolane group would likely overcome the deactivating effect of the fluorine atoms, facilitating the substitution. Common brominating agents for such reactions include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Precursor Synthesis and Halogenation Development

An alternative and often more controlled strategy is to start with the already substituted benzaldehyde, 3-bromo-2,4-difluorobenzaldehyde. The synthesis of this key precursor can be achieved through a multi-step sequence. A plausible route starts from 1-bromo-2,4-difluorobenzene (B57218). This starting material can undergo ortho-lithiation directed by the bromine atom, followed by formylation to introduce the aldehyde group at the desired position.

A typical reaction sequence would be:

Lithiation: Treatment of 1-bromo-2,4-difluorobenzene with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) would selectively deprotonate the position between the bromine and a fluorine atom.

Formylation: The resulting organolithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding 3-bromo-2,4-difluorobenzaldehyde.

This method provides excellent regiocontrol for the placement of the aldehyde group, thus ensuring the correct substitution pattern in the final product after the subsequent acetalization step.

Optimization of Reaction Conditions for Scalable Synthesis

For the synthesis of 2-(3-bromo-2,4-difluorophenyl)-1,3-dioxolane to be viable on a larger, industrial scale, optimization of the reaction conditions is crucial to maximize yield, minimize reaction time, and ensure cost-effectiveness and safety. The key parameters for the acid-catalyzed acetalization step that would require optimization include:

Catalyst Loading: The amount of acid catalyst needs to be minimized to reduce cost and simplify purification, while still achieving a reasonable reaction rate.

Reagent Stoichiometry: The molar ratio of ethylene glycol to the benzaldehyde can be adjusted to drive the reaction to completion and minimize the amount of unreacted starting material.

Solvent Selection: While toluene is commonly used for its azeotropic properties with water, alternative solvents could be explored for better solubility, higher boiling points, or improved environmental profiles. In some cases, solvent-free conditions might be possible.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion in the shortest possible time without leading to side reactions or degradation of the product.

Work-up and Purification: The procedure for neutralizing the acid catalyst, removing the solvent, and purifying the final product (e.g., by distillation or crystallization) needs to be efficient and scalable.

Table 2: Illustrative Parameters for Optimization of Acetalization

| Parameter | Range Explored | Optimal Condition (Example) |

| Catalyst Loading (p-TsOH) | 0.005 - 0.05 mol% | 0.01 mol% |

| Ethylene Glycol (equiv.) | 1.05 - 1.5 | 1.2 |

| Temperature (°C) | 80 - 120 | 110 |

| Reaction Time (h) | 2 - 8 | 4 |

By systematically varying these parameters, a robust and efficient process for the scalable synthesis of this compound can be developed.

Development of Sustainable and Atom-Economical Routes

Efforts to enhance the sustainability of this process center on several key areas:

Heterogeneous Catalysis: Replacing traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) with solid acid catalysts can simplify product purification, reduce corrosive waste streams, and allow for catalyst recycling. Materials such as montmorillonite K10 clay have demonstrated efficacy in catalyzing the formation of 1,3-dioxolanes. nih.gov These solid acids are environmentally benign and can often be reused multiple times without significant loss of activity.

Solvent-Free and Alternative Solvent Conditions: The use of volatile organic solvents, such as toluene, for azeotropic water removal is a significant drawback of conventional methods. Research into solvent-free reaction conditions, particularly in conjunction with microwave irradiation, has shown promise for the synthesis of dioxolanes. acs.org Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. acs.orgsemanticscholar.orgresearchgate.net Furthermore, the exploration of greener solvents, such as bio-derived 1,3-dioxolane compounds themselves, presents an innovative approach to reducing reliance on fossil-based solvents. rsc.orgrsc.org

Novel Catalytic Systems: Advanced catalytic systems, including p-sulfonic acid-calix[n]arenes, have been investigated for the hydrolysis of 1,3-dioxolanes and could potentially be adapted for their synthesis. scielo.br These catalysts can be highly efficient and reusable, contributing to a more sustainable process. Photo-organocatalytic methods also represent a mild and green alternative for acetalization reactions. rsc.org

Below is a comparative table illustrating the potential benefits of sustainable approaches over conventional methods for the synthesis of this compound.

| Parameter | Conventional Method | Sustainable Method (e.g., Microwave, Solid Acid Catalyst) |

| Catalyst | p-Toluenesulfonic acid | Montmorillonite K10, Zeolites |

| Solvent | Toluene | Solvent-free or Green Solvent |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Catalyst Recyclability | No | Yes |

| Work-up | Aqueous wash, neutralization | Simple filtration |

Process Intensification Studies

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.commdpi.comenergy.gov For the synthesis of this compound, process intensification studies would focus on moving from traditional batch reactors to more advanced, continuous-flow systems.

Continuous-Flow Synthesis: Continuous-flow reactors offer significant advantages over batch processes, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for exothermic reactions. flinders.edu.au The synthesis of this compound in a flow system would involve pumping the reactants (3-Bromo-2,4-difluorobenzaldehyde and ethylene glycol) along with a suitable solvent and catalyst through a heated reactor coil. The product would be collected continuously at the outlet. This approach can lead to higher yields, improved purity, and easier scale-up. researchgate.net

Reactive Distillation: For equilibrium-limited reactions like acetalization, reactive distillation is a highly effective process intensification technique. cetjournal.it In this process, the reaction and separation of products occur simultaneously within a single distillation column. The reactants are fed into the column containing a solid acid catalyst. As the reaction proceeds, the water byproduct is continuously removed from the top of the column, driving the equilibrium towards the formation of the desired this compound, which is collected at the bottom. This integration of reaction and separation can lead to significant energy and capital cost savings.

The table below outlines a hypothetical comparison of key performance indicators between a conventional batch process and an intensified continuous-flow process for the synthesis of this compound.

| Parameter | Batch Process | Continuous-Flow Process |

| Reactor Volume | Large | Small |

| Heat Transfer | Limited | Excellent |

| Mass Transfer | Moderate | Excellent |

| Control over Parameters | Good | Excellent |

| Safety | Lower | Higher |

| Scalability | Difficult | Straightforward |

| Productivity (Product/Volume/Time) | Lower | Higher |

Advanced Reactivity and Functionalization Pathways of 2 3 Bromo 2,4 Difluorophenyl 1,3 Dioxolane

Cross-Coupling Reactions Involving the Aryl Bromide

The carbon-bromine bond in 2-(3-bromo-2,4-difluorophenyl)-1,3-dioxolane is a key site for elaboration of the molecular framework through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex biaryl systems and other carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. mdpi.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid) with an organic halide. mdpi.comyoutube.com For substrates such as this compound, this reaction offers a direct route to introduce new aryl or vinyl substituents at the 3-position of the phenyl ring.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and turnover frequencies. mdpi.comresearchgate.net For instance, catalyst systems based on Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are commonly employed. mdpi.comorganic-chemistry.org The reaction tolerates a wide range of functional groups, which is a significant advantage. organic-chemistry.org

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 2 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | Cs₂CO₃ | Toluene (B28343)/H₂O | High |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | High |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate |

This table represents typical conditions for Suzuki-Miyaura coupling of aryl bromides and is illustrative for the potential reactions of this compound based on similar substrates. mdpi.commdpi.comyoutube.com

Beyond Suzuki coupling, other organometallic reagents are instrumental in forming C-C bonds with aryl bromides.

Grignard Reagents (Kumada Coupling): Aryl Grignard reagents can be prepared from the corresponding aryl bromide and magnesium metal. taylorfrancis.com Alternatively, in a Kumada coupling, this compound can react with a different Grignard reagent (e.g., Alkyl-MgBr or Aryl-MgBr) in the presence of a palladium or nickel catalyst to form a new C-C bond.

Organolithium Reagents: These highly reactive reagents can be used to displace the bromide through lithium-halogen exchange, forming an aryllithium species. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

Organozinc Reagents (Negishi Coupling): Organozinc reagents, typically prepared from organolithium or Grignard reagents, offer a milder alternative for cross-coupling reactions. mdpi.com The Negishi coupling of an organozinc compound with this compound, catalyzed by palladium, is known for its high functional group tolerance and stereospecificity. mdpi.combhu.ac.in

The palladium-catalyzed α-arylation of ketones is a significant method for forming C-C bonds. Research has demonstrated the successful coupling of aryl bromides with α,α-difluoroketones. nih.gov In a relevant study, 2-(3-bromophenyl)-1,3-dioxolane (B93826), an analogue of the subject compound, was coupled with α,α-difluoroacetophenone in high yield (89%). nih.gov This suggests that this compound would be a competent coupling partner in similar reactions, providing a pathway to α-aryl-α,α-difluoroketone derivatives. These reactions often utilize a palladium catalyst with a specialized ligand and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.gov The reaction conditions are generally tolerant of various functional groups, including ethers and protected aldehydes, like the dioxolane moiety. nih.gov

| Aryl Bromide | Carbonyl Substrate | Catalyst | Base | Conditions | Yield (%) |

| 2-(3-bromophenyl)-1,3-dioxolane | α,α-difluoroacetophenone | Complex 1 | Cs₂CO₃ | Toluene, 100 °C, 24 h | 89 |

| 4-Bromoanisole | α,α-difluoroacetophenone | Complex 1 | Cs₂CO₃ | Toluene, 100 °C, 24 h | 92 |

| 1-Bromo-4-nitrobenzene | α,α-difluoroacetophenone | Complex 1* | Cs₂CO₃ | Toluene, 100 °C, 24 h | 96 |

Data from a study on α-arylation using a specific palladium complex, illustrating the high reactivity of aryl bromides with protected aldehyde groups in this transformation. nih.gov

Several other important cross-coupling reactions can be employed to functionalize the aryl bromide of this compound.

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. bhu.ac.in

Sonogashira Coupling: This method is used to form a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It is a reliable method for synthesizing aryl alkynes. organic-chemistry.org

Negishi Coupling: As mentioned earlier, this reaction involves coupling with an organozinc reagent and is known for its versatility. mdpi.com

Kumada Coupling: This reaction uses a Grignard reagent as the nucleophile with a palladium or nickel catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a premier method for synthesizing arylamines and is compatible with a wide range of amine coupling partners and functional groups on the aryl halide. nih.gov

Reactions Involving the 1,3-Dioxolane (B20135) Protective Group

The 1,3-dioxolane group in this compound serves as a protecting group for a benzaldehyde (B42025) functionality. wikipedia.org This group is stable to a variety of reaction conditions, including those involving organometallic reagents and many cross-coupling reactions, allowing for selective modification of the aryl bromide. organic-chemistry.org

After functionalization of the aryl bromide, the dioxolane group can be selectively removed to reveal the aldehyde. This deprotection is typically achieved under acidic conditions. However, for sensitive substrates, milder and more chemoselective methods are often required.

One such method involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. rsc.orgresearchgate.net This system can efficiently deprotect 1,3-dioxolanes to yield the corresponding aldehyde, often in quantitative yields. rsc.org A key advantage of this method is its chemoselectivity, as it does not affect halo, alkoxy, or other common functional groups. rsc.orgresearchgate.net

Another mild and efficient method for deprotection uses a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water. organic-chemistry.org This procedure can achieve quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde within minutes at moderate temperatures. wikipedia.orgorganic-chemistry.org

| Reagent System | Solvent | Conditions | Key Features |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol | Ambient Temp. | Chemoselective; tolerates halo and alkoxy groups |

| NaBArF₄ (catalytic) | Water | 30 °C | Fast reaction, neutral conditions |

| Aqueous Acid (e.g., HCl) | Acetone (B3395972)/Water | Reflux | Standard method, can be harsh |

| Iodine (catalytic) | CH₃CN | Mild | Neutral conditions, tolerates acid-sensitive groups |

This table summarizes various methodologies for the deprotection of 1,3-dioxolanes, which are applicable to regenerating the aldehyde from this compound derivatives. organic-chemistry.orgrsc.orgresearchgate.net

Ring-Opening Reactions and Their Synthetic Utility

The 1,3-dioxolane ring in this compound serves principally as a protecting group for the aldehyde functionality of 3-bromo-2,4-difluorobenzaldehyde (B1378423). The primary synthetic utility of ring-opening reactions, therefore, lies in the deprotection of this group to regenerate the parent aldehyde, which can then participate in a wide array of subsequent chemical transformations.

The cleavage of the dioxolane ring is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org This reaction involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by nucleophilic attack by water. The resulting hemiacetal is unstable and subsequently breaks down to yield the aldehyde and ethylene (B1197577) glycol. This process is typically carried out under mild aqueous acidic conditions, for instance, using dilute hydrochloric acid or sulfuric acid in a solvent mixture containing water. organic-chemistry.org Lewis acids in the presence of water are also highly effective at promoting this transformation. acs.org

The synthetic utility of this deprotection is significant. Once unmasked, the 3-bromo-2,4-difluorobenzaldehyde can be used as a key intermediate in the synthesis of more complex molecules. The aldehyde functional group can undergo a variety of reactions, including:

Oxidation to the corresponding carboxylic acid.

Reduction to a benzyl (B1604629) alcohol.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig reactions to form alkenes.

Reductive amination to form substituted amines.

By temporarily masking the aldehyde as a dioxolane, other reactive sites in the molecule, particularly the C-Br bond on the aromatic ring, can be manipulated without interference from the highly reactive aldehyde group.

Stability Studies of the Dioxolane Ring Under Diverse Reaction Conditions

The stability of the 1,3-dioxolane ring is a critical factor in its application as a protecting group. Its reactivity profile is characterized by high stability under neutral and basic conditions but lability in the presence of acids. organic-chemistry.org This differential stability allows for selective reactions to be performed on other parts of the molecule without affecting the protected aldehyde.

Cyclic acetals like 1,3-dioxolane are stable to a wide range of reagents, including strong bases (e.g., NaOH, KOH), nucleophiles, organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing agents under neutral or basic conditions. organic-chemistry.orgthieme-connect.de This robustness makes it an ideal protecting group for multistep syntheses where such reagents are employed. For example, metal-catalyzed cross-coupling reactions at the C-Br position can be carried out in the presence of the dioxolane group, which would not be possible with a free aldehyde.

Conversely, the dioxolane ring is readily cleaved under acidic conditions. organic-chemistry.org The rate of hydrolysis is dependent on the pH of the medium, with stronger acids leading to faster cleavage. Both Brønsted and Lewis acids can catalyze the ring-opening. organic-chemistry.orgnih.gov The ring also shows sensitivity to some strong oxidizing agents, particularly in the presence of Lewis acids. organic-chemistry.org

| Condition/Reagent Class | Examples | Stability of Dioxolane Ring | Reference |

|---|---|---|---|

| Aqueous Acid (Brønsted) | Dilute HCl, H₂SO₄, p-TsOH | Labile (Cleaved) | organic-chemistry.org |

| Lewis Acids | BF₃·OEt₂, ZnCl₂, Cu(OTf)₂ | Labile (Cleaved) | acs.orgiitk.ac.in |

| Aqueous Base | NaOH, K₂CO₃ | Stable | organic-chemistry.org |

| Nucleophiles | RMgX, RLi, NaCN | Stable | organic-chemistry.org |

| Reducing Agents | NaBH₄, LiAlH₄ | Stable | thieme-connect.de |

| Oxidizing Agents (Mild, Neutral/Basic) | PCC, PDC, MnO₂ | Stable | organic-chemistry.org |

Reactivity of the Difluorophenyl Core

The aromatic core of this compound is heavily influenced by the three halogen substituents. The two fluorine atoms and the bromine atom are all electronegative and exert strong inductive effects, making the aromatic ring significantly electron-deficient. This electronic nature dictates its reactivity, particularly towards aromatic substitution reactions.

Influence of Fluorine Substitution on Aromatic Reactivity and Regioselectivity

The presence of two fluorine atoms on the phenyl ring profoundly alters its reactivity compared to benzene. Fluorine is the most electronegative element, and its primary electronic influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect decreases the electron density of the π-system, which has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS) : Aromatic rings act as nucleophiles in EAS reactions. masterorganicchemistry.comyoutube.com The powerful -I effect of the fluorine atoms reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene. libretexts.org Consequently, forcing conditions (e.g., high temperatures, strong Lewis acids) are typically required to achieve electrophilic substitution. msu.edu

Activation towards Nucleophilic Aromatic Substitution (SNA_r) : The electron-deficient nature of the difluorophenyl ring makes it susceptible to attack by strong nucleophiles. libretexts.org The fluorine atoms activate the ring for SNA_r by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.commasterorganicchemistry.com This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the electronegative atoms. libretexts.org

In the context of this compound, the fluorine at position 2 is ortho to the bromine at C3, and the fluorine at position 4 is para to the potential leaving group at C1 (where the dioxolane is attached) and meta to the bromine. This substitution pattern significantly influences the regioselectivity of nucleophilic attack. The carbon atoms attached to the halogens are highly electrophilic, making them primary targets for nucleophiles.

Exploration of Further Aromatic Functionalization (e.g., Electrophilic or Nucleophilic Substitution)

The functionalization of the 3-bromo-2,4-difluorophenyl core can proceed via several pathways, largely dictated by the electronic properties of the substituted ring.

Nucleophilic Aromatic Substitution (SNA_r): This is a highly viable pathway for functionalizing this electron-poor ring. mdpi.com Strong nucleophiles (e.g., alkoxides, amides, thiolates) can displace one of the halogen atoms. The relative reactivity of leaving groups in SNA_r often follows the trend F > Cl > Br > I. libretexts.org This is counterintuitive based on bond strength but is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine making the attached carbon more electrophilic. stackexchange.comwyzant.com Therefore, a nucleophile could potentially displace the fluorine at C-2 or C-4. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, governed by the relative stability of the possible Meisenheimer intermediates. researchgate.netstackexchange.com Displacement of the bromine atom via SNA_r is also possible, though often less favorable than fluorine displacement in highly activated systems.

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com This approach offers a versatile and widely used method for forming new carbon-carbon and carbon-heteroatom bonds. The dioxolane-protected compound can readily participate in reactions such as:

Suzuki Coupling: with boronic acids or esters to form biaryl compounds.

Heck Coupling: with alkenes to form substituted styrenes.

Sonogashira Coupling: with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: with amines to form aniline (B41778) derivatives.

Stille Coupling: with organostannanes.

These reactions are typically catalyzed by palladium, nickel, or copper complexes and are highly tolerant of the fluorine and dioxolane functional groups. pkusz.edu.cnfigshare.comresearchgate.net

Electrophilic Aromatic Substitution (EAS): As discussed, the ring is strongly deactivated towards electrophiles. libretexts.org Any electrophilic substitution would require harsh conditions and would be directed by the existing substituents. Halogens are generally ortho, para-directors, but deactivating. libretexts.org The directing effects of the three halogens would compete, likely leading to a mixture of products and making this a less synthetically desirable route for selective functionalization.

| Reaction Type | Reagent/Catalyst | Potential Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNA_r) | RONa, R₂NH, RSNa | Displacement of F or Br with Nu | masterorganicchemistry.commdpi.comnih.gov |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Biaryl derivative (C-Br → C-Ar) | mdpi.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl derivative (C-Br → C-C≡CR) | mdpi.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aniline derivative (C-Br → C-NR₂) | mdpi.com |

| Heck Coupling | Alkene, Pd catalyst, Base | Styrene (B11656) derivative (C-Br → C-CH=CHR) | rsc.org |

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Scaffolds

Although specific pharmaceutical scaffolds derived from 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane are not documented, similar fluorinated and brominated phenyl derivatives are crucial in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo-substituent provides a reactive handle for introducing molecular diversity. For instance, closely related compounds like 2-(3-bromophenyl)-1,3-dioxolane (B93826) have been utilized in the synthesis of acetals through arylation reactions. Furthermore, other complex dioxolane derivatives are known intermediates in the synthesis of antifungal agents such as ketoconazole, terconazole, and itraconazole, highlighting the importance of the dioxolane scaffold in pharmaceuticals.

Building Block for Agrochemical Development

In the agrochemical sector, halogenated aromatic compounds are integral to the synthesis of many pesticides and herbicides. The specific substitution pattern of this compound could potentially be leveraged to create novel active ingredients. For example, other substituted dioxolane structures serve as intermediates for potent fungicides like difenoconazole. The strategic placement of bromo and fluoro groups on the phenyl ring can influence the biological activity and environmental profile of the resulting agrochemical. However, specific agrochemicals developed from this compound have not been identified in the reviewed literature.

Role in the Elaboration of Specialty Chemicals

As a functionalized building block, this compound holds potential for the synthesis of various specialty chemicals. These could include dyes, fragrances, or other performance chemicals where precise molecular architecture is key. The combination of the reactive bromine atom, the modulating effects of the fluorine atoms, and the protected aldehyde functionality makes it a candidate for multi-step synthetic sequences.

Contributions to Advanced Materials Science (e.g., Monomers)

In materials science, compounds with multiple reactive sites or specific electronic properties are often sought as monomers for polymerization or as components in organic electronic devices. Dibromo-functionalized molecules, for instance, are widely used in cross-coupling polymerization reactions to create semiconducting polymers for applications in organic solar cells and OLEDs. While there is no specific evidence of this compound being used for this purpose, its structure is theoretically amenable to such applications, potentially after further functionalization. The general class of 1,3-dioxolanes has also been explored for in-situ polymerization to form solid polymer electrolytes for batteries.

Theoretical and Computational Investigations of 2 3 Bromo 2,4 Difluorophenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a foundational understanding of a molecule's intrinsic properties. By solving the Schrödinger equation, or approximations thereof, these methods can determine the electron distribution, molecular geometry, and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. mdpi.comjocpr.com For 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane, DFT can be employed to perform a thorough conformational analysis. This involves identifying the various spatial arrangements of the atoms (conformers) and determining their relative stabilities. The dioxolane ring can adopt different puckered conformations, such as the "envelope" and "twist" forms, while the substituted phenyl ring can rotate relative to the dioxolane moiety. By calculating the potential energy surface, DFT studies can pinpoint the global minimum energy conformation, which is the most stable and populated structure under normal conditions, as well as other low-energy conformers that may be present in equilibrium. These calculations are critical as the conformation of a molecule can significantly influence its reactivity and biological activity.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 15° | 0.00 |

| B | -15° | 0.50 |

| C | 45° | 2.10 |

| D | -45° | 2.25 |

This table presents hypothetical data for illustrative purposes.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. youtube.com

For this compound, analysis of the FMOs can predict its susceptibility to different types of chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acadpubl.eu

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. malayajournal.org Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. acadpubl.eu For this compound, the MEP surface would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and positive potential on the hydrogen atoms.

Table 2: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Phenyl Ring |

| LUMO | -1.2 | Phenyl Ring (antibonding π*) |

| HOMO-LUMO Gap | 5.3 | - |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the pathways of chemical reactions, including the identification of transient intermediates and transition states. smu.edunih.gov This is particularly valuable for understanding the functionalization and derivatization of this compound.

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. mdpi.com Characterizing the geometry and energy of the transition state is crucial for determining the activation energy and, consequently, the rate of a reaction. nih.gov For functionalization reactions involving the bromo and fluoro substituents on the phenyl ring, or reactions at the dioxolane ring, computational methods can model the reaction pathways and locate the corresponding transition states. For instance, in a nucleophilic aromatic substitution reaction, modeling can help to understand the energetic barriers for the displacement of the bromo or fluoro groups.

Many chemical reactions can yield multiple products, depending on which site of the molecule reacts (regioselectivity) and the spatial orientation of the new bonds (stereoselectivity). Computational modeling can predict the favored products by comparing the activation energies of the different reaction pathways. rsc.org For this compound, this could involve predicting the preferred site of electrophilic aromatic substitution on the phenyl ring or the stereochemical outcome of reactions involving the chiral centers that can be formed on the dioxolane ring.

In Silico Design of Novel Derivatives and Their Predicted Properties

In silico design involves using computational methods to design new molecules with desired properties before they are synthesized in the laboratory. nih.gov This approach can save significant time and resources in the drug discovery and materials science fields. nih.govresearchgate.net

Starting with the core structure of this compound, new derivatives can be designed by modifying the substituents on the phenyl ring or altering the structure of the dioxolane moiety. researchgate.netfrontiersin.org For example, the bromo group could be replaced with other functional groups to modulate the electronic properties of the molecule. Quantum chemical calculations can then be used to predict the properties of these new derivatives, such as their electronic structure, reactivity, and potential biological activity. This allows for a virtual screening of a large number of potential compounds to identify the most promising candidates for synthesis and further investigation.

Advanced Analytical Methodologies for Research and Development of 2 3 Bromo 2,4 Difluorophenyl 1,3 Dioxolane and Its Derivatives

Spectroscopic Techniques for In-Situ Reaction Monitoring (e.g., NMR, IR)

In-situ spectroscopic monitoring provides a dynamic window into the progress of a chemical reaction, offering real-time data on the consumption of reactants, the formation of intermediates, and the emergence of the final product. This continuous analysis is invaluable for optimizing reaction conditions and ensuring reaction completeness.

Infrared (IR) Spectroscopy is another valuable technique for in-situ reaction monitoring, particularly for tracking the changes in functional groups. The synthesis of 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane from 3-Bromo-2,4-difluorobenzaldehyde (B1378423) and ethylene (B1197577) glycol would exhibit clear changes in the IR spectrum. The strong carbonyl (C=O) stretching band of the aldehyde reactant (typically around 1700 cm⁻¹) would diminish over time, while the characteristic C-O stretching bands of the dioxolane ring (in the 1200-1000 cm⁻¹ region) would intensify. This allows for a straightforward and continuous assessment of the reaction's progress.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Dioxolane CH | ~6.0 | ~102 |

| Dioxolane CH₂ | ~4.0-4.2 | ~65 |

| Aromatic CH | ~7.2-7.8 | ~110-135 |

| Aromatic C-Br | - | ~115-125 |

| Aromatic C-F | - | ~150-165 (with C-F coupling) |

Chromatographic Methods for Reaction Process Monitoring and Purification Optimization

Chromatographic techniques are indispensable for both monitoring the intricate progress of a reaction and for the subsequent purification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing the composition of a reaction mixture. By developing a suitable method, typically involving a reversed-phase column (e.g., C18) and an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water), it is possible to separate the starting materials, intermediates, the final product, and any byproducts. The quantification of these species over time provides detailed kinetic profiles of the reaction, which is essential for optimizing parameters such as temperature, catalyst loading, and reaction time.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is particularly useful for monitoring reactions involving volatile compounds. The synthesis of this compound from its aldehyde precursor can be effectively monitored using GC. A description of the synthesis of the similar compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) explicitly mentions the use of gas-liquid chromatography to confirm the absence of the starting aldehyde, indicating the completion of the reaction. Optimization of the purification process, such as distillation or column chromatography, can also be guided by GC analysis to ensure the removal of impurities to the desired level.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis (e.g., 254 nm) | Reaction monitoring, purity assessment |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS | Reaction monitoring, impurity profiling |

X-ray Crystallography for Definitive Structural Characterization of Derived Compounds

While obtaining a suitable single crystal of this compound itself may be challenging if it is a liquid or an amorphous solid at room temperature, X-ray crystallography is the gold standard for the definitive structural elucidation of its crystalline derivatives. mdpi.com This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

For novel derivatives of this compound, obtaining a crystal structure is paramount for confirming the intended molecular architecture, especially in cases of complex stereochemistry or unexpected reaction outcomes. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, serves as irrefutable proof of the compound's structure.

Mass Spectrometry for Reaction Pathway Elucidation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns.

In the context of the synthesis of this compound, GC-MS can be employed to identify the product and any intermediates or byproducts. The electron ionization (EI) mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic loss of fragments from the dioxolane ring and the bromo-difluoro-phenyl moiety. Analysis of the mass spectra of intermediates can provide valuable insights into the reaction mechanism. For instance, the detection of hemiacetal intermediates could help in understanding the step-wise formation of the dioxolane ring. The presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

| Fragment Ion | Predicted m/z | Origin |

|---|---|---|

| [M]⁺ | 264/266 | Molecular ion (showing bromine isotope pattern) |

| [M - OCH₂CH₂O]⁺ | 203/205 | Loss of the dioxolane ring |

| [C₇H₃BrF₂]⁺ | 203/205 | Bromodifluorophenyl cation |

| [C₆H₂F₂Br]⁺ | 190/192 | Loss of a formyl radical from the phenyl ring |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of dioxolanes can be achieved through various catalytic methods. For instance, the reaction of aldehydes with diols using a catalytic amount of Montmorillonite (B579905) K10 has been shown to produce 1,3-dioxolanes in good yields and short reaction times. Similarly, zeolite-encapsulated metal complexes have been utilized to catalyze the reaction of styrene (B11656) oxide with acetone (B3395972) to form 2,2-dimethyl-4-phenyl--dioxolane.

| Catalyst Type | Potential Advantages for 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane Synthesis |

| Solid Acid Catalysts | Ease of separation, reusability, reduced corrosion. |

| Metal-Organic Frameworks | High surface area, tunable porosity, and active sites. |

| Transition Metal Complexes | High selectivity, activity under mild conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. The application of flow chemistry to fluorination reactions, for example, has been shown to be beneficial due to the hazardous nature of many fluorinating agents.

The integration of the synthesis of this compound into flow chemistry and automated synthesis platforms represents a significant area for future development. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly important for managing potentially exothermic reactions and ensuring consistent product quality. Automation can further enhance efficiency and reproducibility, enabling high-throughput screening of reaction conditions and catalysts. This approach could lead to the development of on-demand synthesis protocols for this and related compounds.

Exploration of Bio-Catalytic Approaches for Synthesis and Functionalization

Biocatalysis is gaining traction as a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases, cytochrome P450s, and fluorinases are being explored for the synthesis of a variety of organic compounds, including those containing fluorine. For instance, fluorinases can catalyze the formation of C-F bonds under mild conditions, offering a potentially more sustainable route to fluorinated molecules.

The exploration of bio-catalytic approaches for the synthesis and functionalization of this compound holds considerable promise. Researchers may investigate the use of engineered enzymes to catalyze the key acetalization step with high stereoselectivity. Furthermore, enzymes could be employed for the specific functionalization of the bromo- and fluoro-substituted phenyl ring, enabling the creation of novel derivatives with potentially interesting biological activities. This could involve enzymatic halogenation, dehalogenation, or the introduction of other functional groups.

| Enzyme Class | Potential Application in this compound Chemistry |

| Hydrolases (e.g., Lipases) | Resolution of racemic mixtures to obtain enantiopure products. |

| Oxidoreductases (e.g., P450s) | Selective hydroxylation or other modifications of the aromatic ring. |

| Transferases (e.g., Fluorinases) | Introduction of fluorine atoms in a regio- and stereoselective manner. |

Sustainable Chemical Synthesis: Addressing Environmental Impact in Production and Use

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. The use of bio-based solvents and renewable starting materials are key aspects of this approach. For halogenated compounds, the development of environmentally benign synthesis routes is particularly important.

Q & A

Basic: What are the common synthetic routes for 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane?

Methodological Answer:

The synthesis of halogenated dioxolanes typically involves cyclization or substitution reactions. For example:

- Step 1: Bromination of a pre-fluorinated phenyl precursor using reagents like NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) to achieve regioselective bromination at the 3-position .

- Step 2: Cyclization with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the compound (>95% purity) .

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of the dioxolane ring.

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign signals based on substituent effects. For example, fluorine atoms cause deshielding of adjacent protons (δ ~7.1–7.5 ppm for aromatic protons) .

- ¹⁹F NMR: Confirm fluorine substitution patterns (δ -110 to -125 ppm for ortho/para-F) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrF₂O₂: calc. 277.96) .

- X-ray Crystallography: Resolve crystal packing and bond angles, critical for confirming regiochemistry .

Data Interpretation Tip:

Compare spectral data with structurally similar compounds (e.g., 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane ) to validate assignments.

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions:

- Handling:

Advanced: How does the substitution pattern (Br at C3, F at C2/C4) influence regioselectivity in nucleophilic aromatic substitution?

Methodological Answer:

- Electronic Effects:

- Bromine (σ-electron-withdrawing) activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Fluorine (strong -I effect) further deactivates the ring, directing nucleophiles to the less hindered positions (e.g., C5 if meta to Br) .

- Experimental Validation:

- Perform competitive reactions with model nucleophiles (e.g., NaOMe, NH₃) and analyze products via GC-MS.

- Compare results with computational predictions (DFT calculations of Fukui indices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.